![molecular formula C9H6BrN3OS B1526006 2-溴-4-甲基-4H-噻吩并[3,2-b]吡咯[3,2-d]嘧啶酮 CAS No. 1221186-56-6](/img/structure/B1526006.png)
2-溴-4-甲基-4H-噻吩并[3,2-b]吡咯[3,2-d]嘧啶酮
描述
“2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone” is a complex organic compound that contains several functional groups including a bromo group, a methyl group, a thieno group, a pyrrole group, and a pyridazinone group . These functional groups suggest that this compound may have interesting chemical properties and could be a subject of various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a bromination reaction could introduce the bromo group, while a methylation reaction could introduce the methyl group . The thieno, pyrrole, and pyridazinone groups could be introduced through cyclization reactions or through the use of specific starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thieno group is a five-membered ring containing a sulfur atom, the pyrrole group is a five-membered ring containing a nitrogen atom, and the pyridazinone group is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromo group could be replaced in a substitution reaction, the methyl group could participate in an elimination reaction, and the various ring structures could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the bromo group could increase its molecular weight and potentially its boiling point .科学研究应用
杂环合成
2-溴-4-甲基-4H-噻吩并[3,2-b]吡咯[3,2-d]嘧啶酮的一个关键应用是在合成多种杂环化合物中。例如,一项研究描述了利用噻吩并[3,2-b]吡咯等合成各种噻吩稠合的五元和六元氮和氧杂环。这些化合物是通过分子内杂环化合成的,从容易获得的前体开始,并表现出强烈的荧光特性 (Acharya, Gautam, & Ila,2017)。
羧酰胺和咪唑基衍生物的合成
另一个研究领域涉及 N-取代的 4H-噻吩并[3,2-b]吡咯-5-羧酸及其咪唑基衍生物的合成。一系列这些化合物,包括 4-甲基、4-烯丙基和 4-苄基衍生物,被合成并在反应中用于产生相应的酰胺,为新型有机化合物的开发做出了贡献 (Torosyan 等人,2018)。
聚合物的形成
通过 N-取代的 (4H-噻吩并[3,2-b]吡咯-5-基)甲醇与吡咯缩合合成的 5-(1H-吡咯-2-基甲基)-4H-噻吩并[3,2-b]吡咯,在与 N-溴琥珀酰亚胺的反应中使用。这个过程导致形成不溶于有机溶剂的深蓝色聚合物,表明在材料科学中具有潜在应用 (Torosyan, Nuriakhmetova, Gimalova, & Miftakhov,2019)。
生物活性
在药物化学领域,噻吩并[3,2-b]吡咯[3,2-d]嘧啶酮已被评估其潜在的生物活性。例如,它们已被研究为肿瘤细胞特异性 M2 丙酮酸激酶异构体的激活剂,这是一种靶向癌细胞代谢的策略 (Jiang 等人,2010)。
光致变色应用
首次合成了基于噻吩吡咯的光致变色材料,利用了 2-甲基-4H-噻吩并[3,2-b]吡咯-5-羧酸甲酯的酰化作用。这项研究突出了这些化合物在开发光致变色材料(响应光线改变颜色)中的潜在应用 (Krayushkin 等人,2002)。
作用机制
Target of Action
Compounds with a similar thieno[3,2-b]pyrrole structure have been found to interact with various cellular targets, including electron-rich and electron-deficient semiconductors .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
安全和危害
属性
IUPAC Name |
4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3OS/c1-13-5-2-6(10)15-8(5)4-3-11-12-9(14)7(4)13/h2-3H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURUPZWERKCJOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C1C(=O)NN=C3)SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729173 | |
| Record name | 2-Bromo-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221186-56-6 | |
| Record name | 2-Bromo-4,6-dihydro-4-methyl-5H-thieno[2′,3′:4,5]pyrrolo[2,3-d]pyridazin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221186-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)
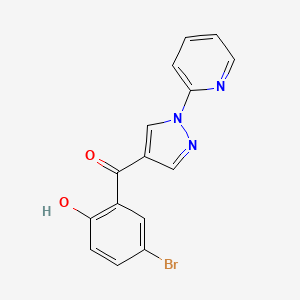
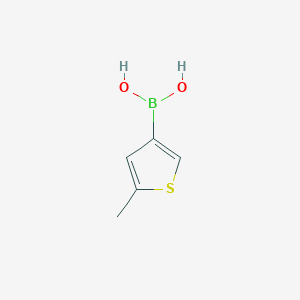


![2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol](/img/structure/B1525931.png)

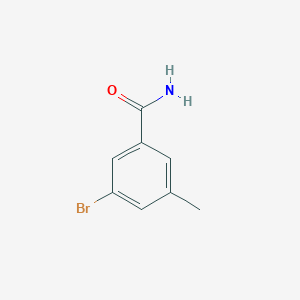
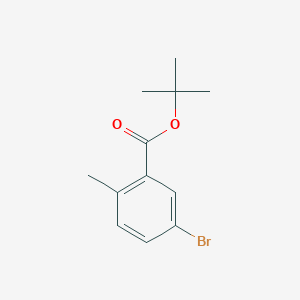
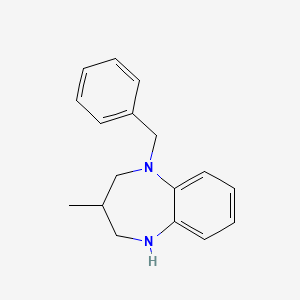

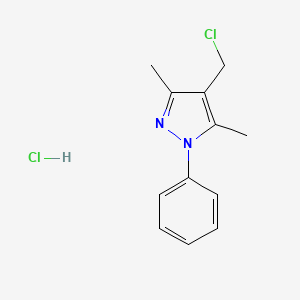
amine](/img/structure/B1525946.png)